molecular formula C2H2INS B14442544 Iodomethyl thiocyanate CAS No. 73909-00-9

Iodomethyl thiocyanate

Cat. No.: B14442544
CAS No.: 73909-00-9
M. Wt: 199.02 g/mol
InChI Key: MEZLHPGTFGWNAW-UHFFFAOYSA-N
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Description

Iodomethyl thiocyanate is an organic compound with the molecular formula CH₂I-SCN It is a derivative of thiocyanic acid and is characterized by the presence of both iodine and thiocyanate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Iodomethyl thiocyanate can be synthesized through the reaction of chloro- or bromomethyl thiocyanate with an inorganic iodide in an organic solvent at a temperature range of 10 to 50°C . This method involves the substitution of the chlorine or bromine atom with an iodine atom, facilitated by the iodide ion.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Iodomethyl thiocyanate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

    Addition Reactions: It can add to alkenes and alkynes, forming new carbon-carbon bonds.

    Oxidation and Reduction Reactions: Though less common, it can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles include thiocyanate ions, amines, and alcohols.

    Solvents: Organic solvents such as dichloromethane, acetonitrile, and tetrahydrofuran are typically used.

    Catalysts: Catalysts like copper or palladium may be employed to facilitate certain reactions.

Major Products Formed: The major products formed from these reactions depend on the specific nucleophile and reaction conditions. For example, reaction with thiocyanate ions primarily yields methyl thiocyanate .

Scientific Research Applications

Iodomethyl thiocyanate has diverse applications in scientific research, including:

Mechanism of Action

The mechanism by which iodomethyl thiocyanate exerts its effects involves the reactivity of the iodine and thiocyanate groups. The iodine atom can act as a leaving group in substitution reactions, while the thiocyanate group can participate in nucleophilic attacks. These interactions facilitate the formation of new chemical bonds and the modification of molecular structures .

Comparison with Similar Compounds

    Iodomethane (Methyl Iodide): Similar in structure but lacks the thiocyanate group.

    Methyl Thiocyanate: Contains the thiocyanate group but lacks the iodine atom.

Uniqueness: Iodomethyl thiocyanate is unique due to the presence of both iodine and thiocyanate groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wider range of reactions compared to its individual components.

Properties

CAS No.

73909-00-9

Molecular Formula

C2H2INS

Molecular Weight

199.02 g/mol

IUPAC Name

iodomethyl thiocyanate

InChI

InChI=1S/C2H2INS/c3-1-5-2-4/h1H2

InChI Key

MEZLHPGTFGWNAW-UHFFFAOYSA-N

Canonical SMILES

C(SC#N)I

Origin of Product

United States

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